(1R)-1-phenyl-N-(1-phenylethyl)ethanamine
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Overview
Description
(1R)-1-phenyl-N-(1-phenylethyl)ethanamine is an organic compound with the molecular formula C16H19N and a molecular weight of 225.33 g/mol . It is characterized by the presence of a phenyl group attached to an ethanamine backbone, making it a chiral molecule with specific stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-phenyl-N-(1-phenylethyl)ethanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reductive amination of acetophenone with phenethylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is carried out in a suitable solvent like methanol or ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully monitored to maintain the desired stereochemistry and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-phenyl-N-(1-phenylethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ethanamine backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or acetophenone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
(1R)-1-phenyl-N-(1-phenylethyl)ethanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-1-phenyl-N-(1-phenylethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-phenyl-N-(1-phenylethyl)ethanamine: The enantiomer of the compound with opposite stereochemistry.
N-phenylethyl-1-phenylethanamine: A structural isomer with a different arrangement of the phenyl and ethanamine groups.
Uniqueness
(1R)-1-phenyl-N-(1-phenylethyl)ethanamine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the phenyl group also imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C16H19N |
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Molecular Weight |
225.33 g/mol |
IUPAC Name |
(1R)-1-phenyl-N-(1-phenylethyl)ethanamine |
InChI |
InChI=1S/C16H19N/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16/h3-14,17H,1-2H3/t13-,14?/m1/s1 |
InChI Key |
NXLACVVNHYIYJN-KWCCSABGSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(C)C2=CC=CC=C2 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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